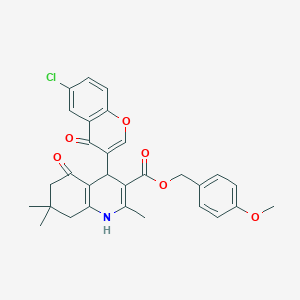
4-methoxybenzyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxybenzyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that combines several functional groups, including a chromenone moiety, a quinoline derivative, and a methoxybenzyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the chromenone and quinoline intermediates, followed by their coupling and esterification.
Preparation of Chromenone Intermediate: The chromenone intermediate can be synthesized by the condensation of an appropriate phenol with a β-ketoester in the presence of a strong acid catalyst.
Preparation of Quinoline Intermediate: The quinoline intermediate is prepared through the Hantzsch synthesis, which involves the cyclization of an aldehyde, a β-ketoester, and an amine.
Coupling and Esterification: The final step involves the coupling of the chromenone and quinoline intermediates, followed by esterification with 4-methoxybenzyl alcohol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxybenzyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-methoxybenzyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chromenone derivatives: These compounds share the chromenone moiety and have similar biological activities.
Quinoline derivatives: Compounds with a quinoline core structure, which are known for their diverse pharmacological properties.
Methoxybenzyl esters: These compounds have similar ester functional groups and are used in various chemical and biological applications.
Uniqueness
The uniqueness of 4-methoxybenzyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)methyl 4-(6-chloro-4-oxochromen-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28ClNO6/c1-16-25(29(35)38-14-17-5-8-19(36-4)9-6-17)26(27-22(32-16)12-30(2,3)13-23(27)33)21-15-37-24-10-7-18(31)11-20(24)28(21)34/h5-11,15,26,32H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXQRYJHVNFLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=COC4=C(C3=O)C=C(C=C4)Cl)C(=O)OCC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
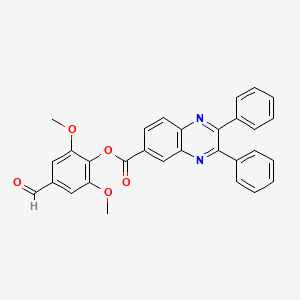
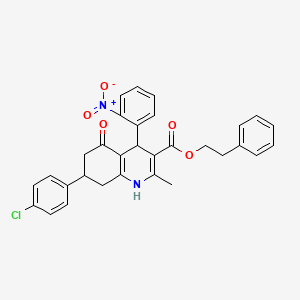
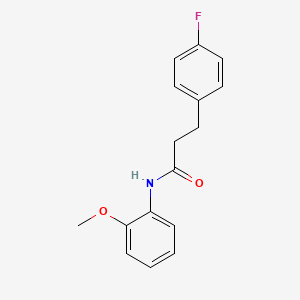

![5-[(3-acetylphenoxy)methyl]-N-[3-(1H-indol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5031944.png)
![(3aS,6aR)-3-cyclopentyl-5-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5031950.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5031956.png)
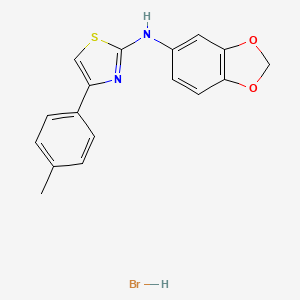
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5031971.png)
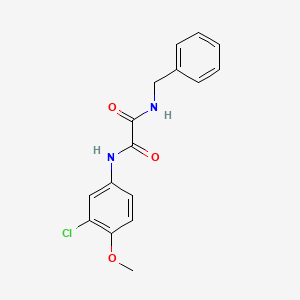
![2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5031982.png)
![2-amino-4-(methylthio)-6-[(2-pyridinylmethyl)thio]-5-pyrimidinecarbonitrile](/img/structure/B5031983.png)

![3-methoxy-N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B5031998.png)
